3-(4-Aminomethyl-phenyl)-propionic acid

Medicinal Chemistry Bioconjugation Structure-Activity Relationship

3-(4-Aminomethyl-phenyl)-propionic acid (CAS 55197-36-9) is a para-aminomethyl-substituted phenylpropionic acid featuring both a free primary amine and a carboxylic acid. This dual functionality enables direct peptide coupling without orthogonal protecting groups, conjugation of electrophilic warheads (acrylamides, sulfonyl fluorides), and affinity tag installation (biotin, fluorophores). With a LogP of 1.2, it offers predictable reversed-phase purification and superior aqueous solubility for in vitro assays compared to its ester analogs (LogP 1.6). Ideal for constructing conformationally restricted aromatic spacers in peptide chains and systematic SAR studies of phenylalanine metabolic pathway enzymes. Available at ≥97% purity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 55197-36-9
Cat. No. B181709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminomethyl-phenyl)-propionic acid
CAS55197-36-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)CN
InChIInChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)
InChIKeyDUJUIINMJGEKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminomethyl-phenyl)-propionic acid (CAS 55197-36-9) Procurement and Research-Grade Specifications


3-(4-Aminomethyl-phenyl)-propionic acid (CAS 55197-36-9) is a phenylpropionic acid derivative characterized by a primary aminomethyl group at the para position of the phenyl ring and a propionic acid side chain. It serves as a versatile intermediate in organic synthesis and medicinal chemistry . Commercial sources typically supply this compound with a minimum purity of 97-98% . Its structure, which includes both a primary amine and a carboxylic acid, allows for diverse chemical derivatization, distinguishing it from simpler analogs like hydrocinnamic acid.

Why 3-(4-Aminomethyl-phenyl)-propionic acid (55197-36-9) Cannot Be Replaced by Generic Phenylpropionic Acid Analogs


The presence of the para-aminomethyl substituent on the phenyl ring of 3-(4-Aminomethyl-phenyl)-propionic acid confers distinct physicochemical and reactivity profiles that are not present in unsubstituted or differently substituted phenylpropionic acids . This substitution fundamentally alters key properties such as hydrogen-bonding capacity, basicity, and steric environment, which are critical for specific synthetic applications, particularly in peptide coupling and the construction of enzyme inhibitors. Direct substitution with a compound lacking the aminomethyl group (e.g., hydrocinnamic acid) would fail to provide the requisite amine functionality for further derivatization, while alternative substitution patterns (e.g., ortho-aminomethyl) introduce different steric and electronic constraints that can dramatically change reaction outcomes and biological target engagement [1]. The quantitative evidence below details the specific, measurable differences that justify the selection of this precise compound over its closest structural analogs.

Quantitative Differentiation of 3-(4-Aminomethyl-phenyl)-propionic acid (55197-36-9) Against Key Comparators


Hydrogen Bonding Capacity: Enhanced Interaction Potential Relative to Hydrocinnamic Acid

The target compound possesses a primary amine group that acts as an additional hydrogen bond donor compared to the parent molecule, hydrocinnamic acid (3-phenylpropionic acid). This structural feature increases its capacity for molecular recognition. Hydrocinnamic acid has 1 H-bond donor and 2 H-bond acceptors. The addition of the aminomethyl group in the target compound increases the H-bond donor count to 2, while maintaining 3 H-bond acceptors [1]. This difference is critical for interactions with biological targets like enzymes and receptors where multi-point hydrogen bonding is essential for binding affinity and specificity.

Medicinal Chemistry Bioconjugation Structure-Activity Relationship

Steric and Electronic Modulation: LogP and PSA Differentiation from the Ethyl Ester Prodrug (CAS 93071-68-2)

The free carboxylic acid form of the target compound exhibits significantly different physicochemical properties compared to its common ethyl ester prodrug (CAS 93071-68-2), which is often used to improve membrane permeability. The target compound has a lower predicted LogP (XLogP3) of 1.2 [1] compared to 1.6 for the ethyl ester [2], indicating greater hydrophilicity. This difference in lipophilicity directly impacts solubility, distribution, and the ability of the compound to interact with polar active sites. The free acid also presents a higher topological polar surface area (TPSA), which can be beneficial for solubility but detrimental to passive membrane diffusion.

Drug Design Prodrug Strategy Physicochemical Property Optimization

Reactivity in Peptide Coupling: Free Amine vs. Protected tert-Butyl Ester (CAS 1220039-39-3)

The target compound features a free primary amine, which is essential for direct incorporation into amide bonds via standard coupling reagents (e.g., EDC, HATU). In contrast, the tert-butyl ester derivative (CAS 1220039-39-3) has its carboxylic acid protected, rendering it unreactive toward amine nucleophiles until a deprotection step is performed. The target compound's molecular weight (179.22 g/mol) is significantly lower than that of the tert-butyl ester (235.33 g/mol) , offering better atom economy in synthesis. This fundamental difference in reactivity dictates their respective roles in a synthetic sequence; the free acid is used as a nucleophile or to form a carboxylate salt, while the protected form is a carboxyl-activated intermediate.

Peptide Synthesis Solid-Phase Chemistry Intermediate Selection

Enzymatic Inhibition Profile: Class-Level Inference from Phenylalanine Ammonia-Lyase (PAL) Inhibitors

The target compound is structurally related to a known class of phenylalanine ammonia-lyase (PAL) inhibitors. A close analog, ()-2-aminomethyl-3-phenylpropanoic acid, which differs in the position of the aminomethyl group on the propanoic acid chain, has been shown to competitively inhibit PAL with a Ki of 16.5 µM [1]. While not a direct comparator, this class-level data demonstrates the ability of aminomethyl-phenylpropanoic acid scaffolds to engage this enzyme's active site. The para-substitution on the phenyl ring in the target compound is predicted to alter the binding mode and potentially improve affinity compared to the analog with substitution on the propanoic chain.

Enzyme Inhibition Phenylalanine Analog Biochemical Probe

Optimal Research and Industrial Application Scenarios for 3-(4-Aminomethyl-phenyl)-propionic acid (55197-36-9)


Synthesis of Targeted Covalent Inhibitors and Affinity Probes

The free primary amine of 3-(4-Aminomethyl-phenyl)-propionic acid provides a precise attachment point for electrophilic warheads (e.g., acrylamides, sulfonyl fluorides) or affinity tags (e.g., biotin, fluorophores) . This is in contrast to its ester analogs, which require additional synthetic manipulation to install such functionalities. The enhanced hydrogen bonding capacity of the free acid (2 H-bond donors) further stabilizes non-covalent interactions with the target protein prior to covalent bond formation .

Construction of Peptidomimetic Libraries via Solid-Phase Synthesis

The compound's dual functionality (free amine and carboxylic acid) makes it an ideal building block for introducing a conformationally restricted, aromatic spacer into peptide chains. Its use eliminates the need for orthogonal protecting group strategies that would be required with the mono-functional analogs like 4-(aminomethyl)benzoic acid . The lower molecular weight of the target compound (179.22 g/mol) compared to its tert-butyl protected form (235.33 g/mol) improves atom economy and simplifies purification of the final peptide .

Development of Aromatic Amino Acid Metabolism Enzyme Probes

Given the class-level evidence from PAL inhibitors, the target compound can serve as a starting point for designing probes to study enzymes in the phenylalanine metabolic pathway. Its structure allows for systematic SAR studies where the position of the aminomethyl group (para vs. other positions) and the length of the carboxylic acid chain can be varied [1]. Its lower lipophilicity (LogP 1.2) relative to the ethyl ester (LogP 1.6) makes it more suitable for in vitro enzymatic assays requiring aqueous solubility [2].

Organic Synthesis Intermediate for Amide and Ester Derivatives

As a versatile intermediate, the compound can be directly coupled with a wide range of carboxylic acids or amines to generate diverse amide libraries. This direct reactivity distinguishes it from the ester prodrugs (e.g., ethyl, methyl, tert-butyl), which require a deprotection step to access the corresponding acid . Its predicted LogP of 1.2 allows for predictable purification using standard reversed-phase chromatography, a key consideration for high-throughput synthesis workflows [2].

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